N,N-Diethyl 2-bromo-6-fluorobenzylamine
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Overview
Description
N,N-Diethyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C11H15BrFN It is characterized by the presence of bromine and fluorine atoms attached to a benzylamine structure, which is further substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl 2-bromo-6-fluorobenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding fluorobenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, atmospheric pressure, room temperature.
Major Products Formed
Nucleophilic Substitution: Various substituted benzylamines.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Fluorobenzylamine.
Scientific Research Applications
N,N-Diethyl 2-bromo-6-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N,N-Diethyl 2-bromo-6-fluorobenzylamine is primarily based on its ability to interact with biological targets through its bromine and fluorine substituents. These atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The diethylamine moiety can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl 2-bromo-4-fluorobenzylamine
- N,N-Diethyl 2-chloro-6-fluorobenzylamine
- N,N-Diethyl 2-bromo-6-chlorobenzylamine
Uniqueness
N,N-Diethyl 2-bromo-6-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzylamine structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Biological Activity
N,N-Diethyl 2-bromo-6-fluorobenzylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H15BrF
- Molecular Weight : 272.15 g/mol
- CAS Number : 1355247-17-4
This compound features a bromine atom and a fluorine atom, which significantly influence its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as a ligand that interacts with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its lipophilicity, facilitating better penetration into biological membranes and interaction with hydrophobic sites on proteins.
- Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression.
- Receptor Binding : It acts on specific receptors, potentially modulating their activity and altering physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
Anticancer Effects
The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines, highlighting its potential as a therapeutic agent.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.2 | Induces apoptosis |
HeLa (Cervical) | 10.5 | Inhibits proliferation |
A549 (Lung) | 12.8 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The compound was administered at different concentrations over 48 hours, revealing dose-dependent cytotoxicity across all tested lines.
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAAMIGGRUJHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742734 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-95-5 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.